4-Bromo-2-ethoxy-N-phenylbenzamide
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Overview
Description
4-Bromo-2-ethoxy-N-phenylbenzamide: is an organic compound with the molecular formula C15H14BrNO2 . It is a derivative of benzamide, featuring a bromine atom at the 4-position, an ethoxy group at the 2-position, and a phenyl group attached to the nitrogen atom of the amide group.
Scientific Research Applications
Chemistry: 4-Bromo-2-ethoxy-N-phenylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents .
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It can be used in the synthesis of polymers, dyes, and other industrial products .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxy-N-phenylbenzamide typically involves the following steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethoxy-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can yield products such as carboxylic acids or ketones.
Reduction Products: Reduction can lead to the formation of amines or alcohols.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxy-N-phenylbenzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the ethoxy group can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
4-Bromo-2-methoxy-N-phenylbenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-Chloro-2-ethoxy-N-phenylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.
4-Bromo-2-ethoxy-N-methylbenzamide: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness: 4-Bromo-2-ethoxy-N-phenylbenzamide is unique due to the specific combination of substituents on the benzene ring and the amide group. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-ethoxy-N-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-14-10-11(16)8-9-13(14)15(18)17-12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYGRYCEEPWZDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682190 |
Source
|
Record name | 4-Bromo-2-ethoxy-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-68-6 |
Source
|
Record name | 4-Bromo-2-ethoxy-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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